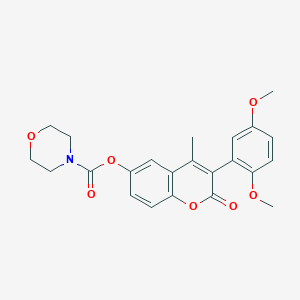

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Description

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic coumarin-derived compound featuring a morpholine carboxylate ester substituent at the 6-position of the chromen-2-one scaffold. Its structure includes a 2,5-dimethoxyphenyl group at the 3-position and a methyl group at the 4-position, which distinguishes it from simpler coumarin derivatives.

Crystallographic studies of similar coumarin derivatives often employ programs like SHELXL for refinement, ensuring precise structural elucidation . Its synthesis likely follows methods analogous to those described for structurally related 2-oxo-chromene derivatives, such as condensation reactions involving acetic acid and sodium acetate under reflux conditions .

Properties

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO7/c1-14-17-13-16(30-23(26)24-8-10-29-11-9-24)5-7-20(17)31-22(25)21(14)18-12-15(27-2)4-6-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REATXJJFWASNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

- Starting Materials : Chromen-2-one derivatives and 2,5-dimethoxybenzaldehyde.

- Catalysts : Bases such as potassium carbonate.

- Conditions : Reflux in organic solvents like ethanol.

This compound can be synthesized through various methods including Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions.

Anticancer Properties

Research indicates that derivatives of coumarin, including 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate, exhibit significant anticancer activity. They have shown effectiveness against various cancer cell lines, particularly those related to breast cancer. For instance, studies have demonstrated that similar compounds can selectively bind to estrogen receptors and inhibit the proliferation of estrogen receptor-positive (ER+) human breast cancer cells such as MCF-7 and Zr-75-1 .

Antioxidant Activity

The compound has been studied for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, this compound may exhibit anti-inflammatory properties. Compounds with similar structural features have been documented to reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

The exact mechanism of action for 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is not fully elucidated. However, it is believed to interact with several molecular targets within the body:

- Molecular Targets : Enzymes and receptors involved in cell signaling pathways.

- Pathways : Modulation of oxidative stress responses and inflammatory pathways.

These interactions can lead to altered cellular responses that contribute to its therapeutic effects .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various coumarin derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced their antiproliferative activity against MCF-7 cells. The study employed molecular docking techniques to predict binding affinities for estrogen receptors, supporting the hypothesis that these compounds could serve as lead structures for developing new anticancer agents .

Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of chromenone derivatives. The findings revealed that compounds with similar functional groups effectively reduced oxidative stress markers in cultured cells. This suggests that 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate may possess comparable activities .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin-morpholine hybrids.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas inferred from structural analogs.

Key Findings:

Substituent Effects on Solubility: The 2,5-dimethoxyphenyl and methyl groups in the target compound likely reduce aqueous solubility compared to sulfonamide-containing derivatives like Compound 12 . Morpholine, however, may counterbalance this by introducing moderate polarity .

Biological Activity Hypotheses :

- The morpholine carboxylate moiety is a common feature in kinase inhibitors, suggesting possible enzyme-targeting applications for the compound .

- Methoxy groups are associated with enhanced blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS)-targeted drug development.

Synthetic Challenges :

- Unlike Compound 12, which is synthesized via straightforward condensation , the target compound’s steric hindrance (due to the 4-methyl group) may require optimized reaction conditions for efficient cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.